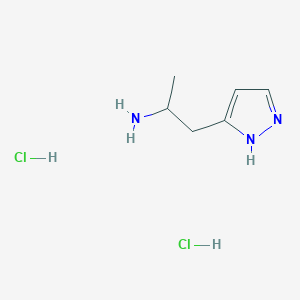
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride, also known as PPND, is a chemical compound with the molecular formula C6H13Cl2N3. It’s a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of 1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride consists of a pyrazole ring attached to a propylamine group. The pyrazole ring is a five-membered ring with two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride serves as a precursor or intermediate in the synthesis of a variety of pyrazole derivatives. Studies have shown the synthesis of structurally diverse libraries of compounds through reactions like alkylation and ring closure, generating dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, demonstrating the compound's versatility in organic synthesis (Roman, 2013). Similarly, facile synthesis methods have been developed for flexible ligands, such as bis(pyrazol-1-yl)alkanes, indicating the utility of related pyrazole compounds in ligand synthesis (Potapov et al., 2007).
Biological and Pharmacological Activities
Pyrazole derivatives synthesized from 1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride and related compounds have been evaluated for their biological activities. For instance, antimicrobial and antioxidant activities have been reported, with compounds showing significant to moderate activity against various microbial strains, highlighting their potential as therapeutic agents (Sid et al., 2013). Moreover, novel chalcone derivatives, synthesized from reactions involving pyrazole moieties, exhibited potent antioxidant properties, further underscoring the chemical versatility and potential biomedical applications of these compounds (Prabakaran et al., 2021).
Polymer Modification and Material Science Applications
In material science, the modification of polymers through reactions involving amine compounds, including those related to 1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride, has been explored. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, leading to enhanced thermal stability and potential for medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).
Catalysis and Chemical Transformations
The compound and its derivatives have been employed in catalytic processes to synthesize other valuable organic compounds. For example, catalytic synthesis involving pyrazole compounds has led to the development of novel antioxidants and other bioactive molecules, demonstrating the utility of these compounds in facilitating diverse chemical transformations (Shin et al., 2016).
properties
IUPAC Name |
1-(1H-pyrazol-5-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)4-6-2-3-8-9-6;;/h2-3,5H,4,7H2,1H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAHWDKGBLLMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

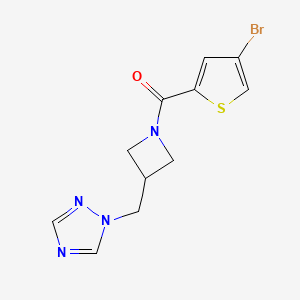
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)

![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)
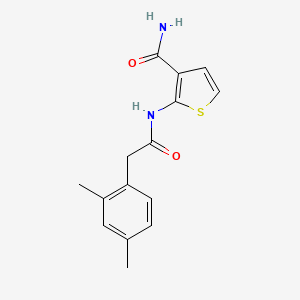
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)
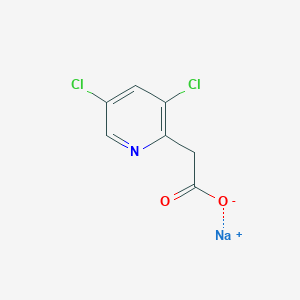
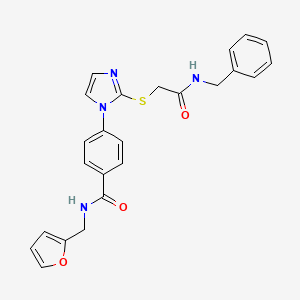
![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)
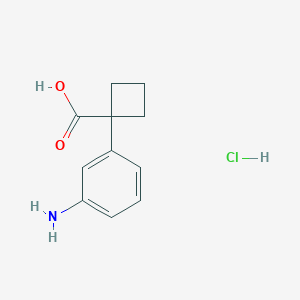
![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)
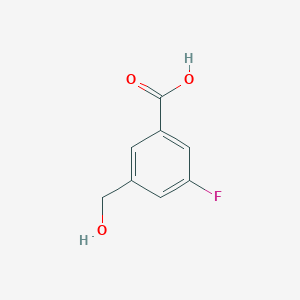
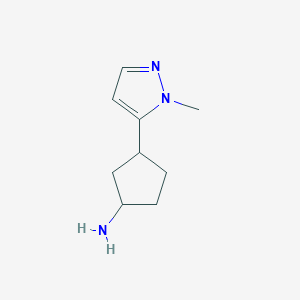
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)